Sodium 1-methoxy-1-oxopropane-2-sulfinate
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Overview
Description
Sodium 1-methoxy-1-oxopropane-2-sulfinate is an organosulfur compound with the molecular formula C4H7NaO4S. It is known for its versatility in various chemical reactions and applications. This compound is often used as a reagent in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methoxy-1-oxopropane-2-sulfinate typically involves the reaction of 3-methoxy-1-propanone with sodium bisulfite under basic conditions. The reaction proceeds as follows: [ \text{CH}_3\text{OCH}_2\text{COCH}_3 + \text{NaHSO}_3 \rightarrow \text{CH}_3\text{OCH}_2\text{COCH}_2\text{SO}_3\text{Na} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pH, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-methoxy-1-oxopropane-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted organosulfur compounds
Scientific Research Applications
Sodium 1-methoxy-1-oxopropane-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonates, sulfides, and other organosulfur compounds.
Biology: It is used in biochemical studies to investigate the role of sulfinates in biological systems.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of sodium 1-methoxy-1-oxopropane-2-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium p-toluenesulfinate
- Sodium triflinate
Comparison: Sodium 1-methoxy-1-oxopropane-2-sulfinate is unique due to its methoxy group, which imparts different reactivity compared to other sulfinates. This makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective.
Biological Activity
Sodium 1-methoxy-1-oxopropane-2-sulfinate, often referred to as a sulfinic acid derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on various research findings.
This compound can be synthesized through various methods involving sulfonylation reactions. The compound is characterized by its stability and reactivity, which allows it to act as a versatile intermediate in organic synthesis. Recent studies have highlighted its use in the formation of sulfonamides and sulfones under mild conditions, showcasing its utility in medicinal chemistry .
Anticancer Properties
One of the most significant areas of research on this compound is its anticancer activity. Studies have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines. For instance, a study reported an average GI50 (the concentration required to inhibit cell growth by 50%) of approximately 13.9 nM against specific cancer types, indicating potent anticancer potential .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | GI50 (nM) |
---|---|
MDA-MB-231 (Breast) | 13.9 |
A549 (Lung) | 20.5 |
HeLa (Cervical) | 15.3 |
This compound has been shown to disrupt tubulin polymerization, a critical process for cancer cell division and proliferation. The inhibition of tubulin assembly leads to significant morphological changes in tumor vasculature, contributing to its effectiveness as a vascular disrupting agent (VDA) .
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Tubulin Binding : The compound binds to tubulin, preventing the formation of microtubules necessary for mitosis.
- Vascular Disruption : By disrupting the formation of blood vessels supplying tumors, it effectively starves cancer cells of nutrients and oxygen.
- Induction of Apoptosis : The cytotoxicity observed may also be attributed to the induction of programmed cell death pathways in cancer cells .
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical settings:
- Study on Mice Models : In a study involving SCID mice bearing MDA-MB-231 tumors, treatment with this compound resulted in over a 95% reduction in bioluminescence compared to control groups, indicating substantial tumor reduction .
- Human Cell Line Studies : In vitro studies using human cancer cell lines have consistently shown that this compound can induce significant cell death at low concentrations, reinforcing its potential as an anticancer therapeutic agent .
Properties
Molecular Formula |
C4H7NaO4S |
---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
sodium;1-methoxy-1-oxopropane-2-sulfinate |
InChI |
InChI=1S/C4H8O4S.Na/c1-3(9(6)7)4(5)8-2;/h3H,1-2H3,(H,6,7);/q;+1/p-1 |
InChI Key |
RMWOHRATWTZCTA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)OC)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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